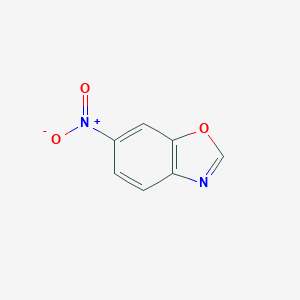

6-Nitro-1,3-benzoxazole

Descripción

Overview of Benzoxazole (B165842) Heterocyclic Chemistry

Benzoxazole, with the chemical formula C7H5NO, consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netwikipedia.org This fusion of a six-membered aromatic ring with a five-membered heterocyclic ring containing nitrogen and oxygen atoms imparts unique chemical properties. globalresearchonline.netfoodb.ca The chemistry of benzoxazoles is rich and varied, allowing for the synthesis of a multitude of derivatives through reactions like electrophilic substitution, which primarily occurs at the 2, 3, and 6 positions. globalresearchonline.net Conventional synthesis methods often involve the condensation of 2-aminophenols with various carbonyl compounds. researchgate.net

The benzoxazole structure is a planar, bicyclic system. researchgate.net Its aromaticity contributes to its relative stability, a key feature for its use as a building block in more complex molecules. wikipedia.orgfoodb.ca This stability, however, does not preclude reactivity, as the heterocyclic ring possesses sites amenable to functionalization. wikipedia.orgchemeurope.com The aromatic character of the benzoxazole core is a crucial determinant of its chemical behavior and biological interactions. esisresearch.org

In medicinal chemistry, the benzoxazole nucleus is considered a "privileged scaffold." thieme-connect.comrsc.orgnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Benzoxazole derivatives have been investigated for a vast range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. globalresearchonline.netijrrjournal.comresearchgate.net Its versatility and the biological significance of its derivatives have made it a focal point of extensive research in drug discovery. thieme-connect.comnih.gov

Specific Focus on 6-Nitro-1,3-benzoxazole

Among the various derivatives of benzoxazole, this compound is a compound of particular interest due to the influence of the nitro group on the electronic properties of the benzoxazole ring system.

The chemical formula for this compound is C7H4N2O3. nih.gov The key structural feature is the presence of a nitro group (NO2) at the 6-position of the benzoxazole ring. nih.gov This electron-withdrawing group significantly impacts the electronic distribution and reactivity of the entire molecule. mdpi.com The structure of a related compound, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, has been shown to be nearly coplanar, a feature that facilitates π-conjugation throughout the molecule. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H4N2O3 | nih.govscbt.com |

| Molecular Weight | 164.12 g/mol | nih.govscbt.com |

| Appearance | White crystalline solid | chembk.com |

| Melting Point | Approximately 174-177 °C | chembk.com |

| Solubility | Soluble in some organic solvents like ethanol (B145695) and dimethylformamide | chembk.com |

| CAS Number | 17200-30-5 | nih.govscbt.com |

Nitro-substituted benzoxazoles have been a subject of study in various fields of chemistry. For instance, the nitration of benzoxazole-2-thione has been investigated to determine the position of the nitro group. iucr.org The synthesis of various nitro-substituted benzoxazole derivatives has been explored for their potential biological activities, including antimicrobial and cytotoxic properties. wisdomlib.orglongdom.org The introduction of a nitro group has been shown to influence the herbicidal and antiviral activities of certain benzoxazole compounds. mdpi.com

The research on this compound and its derivatives has evolved, with applications extending beyond traditional medicinal chemistry. For example, the 6-nitrobenzoxazole-2-yl moiety has been utilized in the synthesis of polymers with nonlinear optical (NLO) properties. nih.gov The compound also serves as a key intermediate in the synthesis of other valuable chemicals, including organic fluorescent dyes and pharmaceutical intermediates. chembk.com Recent research has focused on synthesizing and evaluating the biological activities of more complex molecules derived from this compound, such as thiazolidinone derivatives, for their potential as antibacterial and antioxidant agents. wisdomlib.orglongdom.org The solid-phase synthesis of benzoxazoles using 3-nitrotyrosine (B3424624) as a scaffold further highlights the ongoing development of synthetic methodologies for this class of compounds. acs.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 2-(2-Methoxyphenyl)-6-nitro-1,3-benzoxazole |

| 2-(4-bromophenyl)-6-nitro-1,3-benzoxazole |

| 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole |

| 2-amino-5-nitrophenol (B90527) |

| 3-Nitrotyrosine |

| 4-[(Z)-(6-nitro-1,3-benzothiazol-2-yl)diazinyl]naphthalen-1-ol |

| This compound |

| This compound-2(3H)-thione |

| Benzoxazole |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNESGHWUVLNAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383427 | |

| Record name | 6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17200-30-5 | |

| Record name | 6-Nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17200-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Nitro 1,3 Benzoxazole and Its Derivatives

Established Synthetic Pathways to the Benzoxazole (B165842) Nucleus

The construction of the benzoxazole ring system is most commonly achieved through the reaction of a 2-aminophenol (B121084) precursor with a suitable one-carbon synthon, followed by cyclization. rsc.orgrsc.orgnih.gov The specific precursor for 6-nitro-1,3-benzoxazole would be 2-amino-5-nitrophenol (B90527). Various synthetic strategies have been developed, leveraging different reaction partners and conditions to achieve high yields and purity.

The condensation of 2-aminophenols with various carbonyl-containing compounds is the most traditional and widely employed method for synthesizing the benzoxazole scaffold. rsc.orgresearchgate.net This approach involves the formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization to form the oxazole (B20620) ring.

The reaction of 2-aminophenols with aldehydes is a straightforward method for preparing 2-substituted benzoxazoles. acs.org This condensation typically proceeds via the formation of a phenolic imine (Schiff base), which then undergoes oxidative cyclization. ijpbs.comtandfonline.com A variety of catalysts and oxidizing agents have been employed to facilitate this transformation, including metal catalysts, ionic liquids, and elemental sulfur. rsc.orgacs.orgjst.vn For instance, sulfur has been identified as an effective oxidant in the condensation of 2-aminophenols with benzaldehydes, providing good yields at ambient temperature in the presence of Na2S and DMSO. jst.vn Similarly, reactions with ketones, promoted by elemental sulfur and an amine base, can yield 2-alkylbenzoxazoles. ijpbs.com

Interactive Table: Synthesis of Benzoxazoles from 2-Aminophenols and Aldehydes/Ketones

| Catalyst/Reagent | Co-reagent | Solvent | Temperature | Yield (%) | Ref |

|---|---|---|---|---|---|

| Samarium triflate | --- | Water | Mild | Good | organic-chemistry.org |

| Pb(OAc)4 / Acetic Acid | --- | Ethanol (B145695) | Reflux | --- | rsc.org |

| Elemental Sulfur | N-methylpiperidine | --- | Mild | Good | ijpbs.com |

| Brønsted acidic ionic liquid gel | --- | Solvent-free | 130 °C | 85-98 | rsc.orgacs.org |

| Fe3O4@SiO2-SO3H | --- | Solvent-free | 50 °C | High | ajchem-a.com |

The condensation of 2-aminophenols with carboxylic acids or their more reactive derivatives, such as acid chlorides and esters, is another fundamental route to 2-substituted benzoxazoles. nih.govresearchgate.net Polyphosphoric acid (PPA) is a common reagent for this reaction, often serving as both a catalyst and a solvent at elevated temperatures. ijpbs.com More recently, greener protocols have been developed. For example, a dual acidic (Brønsted and Lewis) hafnium-based metal-organic framework (Hf-BTC) has been used to catalyze the reaction between 2-aminophenol and benzoyl chloride under solvent-free microwave irradiation, achieving yields between 30-85%. rsc.org Another efficient method utilizes a heterogeneous base catalyst (KF-Al2O3) for the reaction with acid derivatives in acetonitrile (B52724) at room temperature, providing high yields of 83-95%. rsc.org

Interactive Table: Synthesis of Benzoxazoles from 2-Aminophenols and Carboxylic Acids/Derivatives

| Reagent | Catalyst/Solvent | Conditions | Yield (%) | Ref |

|---|---|---|---|---|

| Carboxylic Acids | Polyphosphoric Acid (PPA) | 145-150 °C | Good to Excellent | rsc.org |

| Benzoyl Chloride | Hf-BTC | 120 °C, Microwave, Solvent-free | 30-85 | rsc.org |

| Acid Derivatives | KF-Al2O3 / MgSO4 | Acetonitrile, Room Temp | 83-95 | rsc.org |

| Carboxylic Acids | PS-PPh3 resin | Microwave | High | researchgate.net |

To synthesize 2-aminobenzoxazoles, a common strategy involves the reaction of 2-aminophenol with an isothiocyanate. nih.gov This reaction forms a thiourea (B124793) intermediate, which can then undergo cyclodesulfurization to yield the final product. tandfonline.com Triflic acid has been shown to be an efficient reagent for this one-pot synthesis, promoting the cyclization of the thiourea formed in situ. tandfonline.com The reaction tolerates a range of substituents on the isothiocyanate, with electron-withdrawing groups generally providing better yields. tandfonline.com Another approach uses molecular iodine and pyridine (B92270) to mediate the reaction. thieme-connect.com

Furthermore, the reaction of 2-aminophenols with ortho-esters provides an efficient pathway to various benzoxazole derivatives. nih.govorganic-chemistry.org

Cyclization and Oxidation Strategies

Oxidative cyclization is a key step in many benzoxazole syntheses, particularly when starting from aldehydes that form a Schiff base intermediate with 2-aminophenol. ijpbs.com A range of oxidizing systems have been developed to effect this transformation.

Metal-Based Oxidants : Reagents like manganese(III) acetate (B1210297) and lead tetraacetate have been used for the oxidative cyclization of phenolic Schiff bases. ijpbs.com

Hypervalent Iodine Reagents : Dess-Martin periodinane (DMP) is a versatile hypervalent iodine(V) reagent that efficiently mediates the intramolecular cyclization of phenolic azomethines at room temperature. ijpbs.com

Elemental Sulfur : As a mild and effective oxidant, elemental sulfur, often in the presence of an amine base like N-methylpiperidine, promotes the oxidative coupling and rearrangement of o-aminophenols with ketones to furnish 2-alkylbenzoxazoles. ijpbs.comjst.vn

Silver-Mediated Oxidation : A mild method utilizing silver carbonate has been developed for the cyclization and oxidation of phenolic imines to benzoxazoles, tolerating a wide array of functional groups. tandfonline.com

Photochemical Cyclization : The possibility of intramolecular photochemical cyclization of certain quinone imine derivatives has been explored, although some substrates have shown high photostability. researchgate.net

Aerobic Oxidation : Many modern catalytic systems utilize molecular oxygen, often from the air, as the terminal oxidant, representing a green and atom-economical approach. tandfonline.comjst.vn

Catalyst-Mediated Syntheses: Recent Advances

Recent advancements in benzoxazole synthesis have focused on the development of highly efficient and often reusable catalytic systems that operate under milder conditions. ajchem-a.comresearchgate.net These catalysts not only improve the efficiency and environmental friendliness of the reactions but also expand the substrate scope.

Catalyst-mediated approaches often involve either the condensation of 2-aminophenols with various partners or the intramolecular cyclization of pre-formed precursors like o-haloanilides. nih.govresearchgate.net A wide variety of catalytic systems have been reported, including:

Homogeneous Metal Catalysts : Complexes of copper, iron, palladium, and ruthenium have been extensively used. nih.govresearchgate.netchemistryjournal.net For example, Cu(acac)2/1,10-Phenanthroline complex is effective for the intramolecular O-arylation of 2-chloroanilides. researchgate.net Iron-catalyzed redox condensation of o-hydroxynitrobenzenes with alcohols provides a direct route to 2-substituted benzoxazoles. organic-chemistry.org

Heterogeneous Catalysts : To simplify product purification and enable catalyst recycling, various solid-supported catalysts have been developed. These include metal oxides (e.g., TiO2-ZrO2), metal nanoparticles (e.g., copper ferrite), and catalysts supported on silica (B1680970) or polymers. ijpbs.comajchem-a.comresearchgate.net Fe3O4@SiO2-SO3H nanoparticles, for instance, serve as a magnetically recoverable catalyst for the condensation of 2-aminophenol with aldehydes. ajchem-a.com

Ionic Liquids : Functioning as green reaction media and sometimes as catalysts themselves, ionic liquids have been employed in benzoxazole synthesis. Brønsted acidic ionic liquids, for example, can catalyze the condensation of 2-aminophenols and aldehydes under solvent-free conditions. rsc.orgacs.org

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful organocatalysts for the intramolecular cyclization of aldimines generated from 2-aminophenols and aldehydes, proceeding under mild conditions. organic-chemistry.org

Porphyrin Complexes : Nanostructured iron(III)-porphyrin complexes have been shown to catalyze the oxidative cyclization of catechols with amines to form benzoxazoles at room temperature under air. researchgate.net

Interactive Table: Examples of Modern Catalytic Systems for Benzoxazole Synthesis

| Catalyst Type | Specific Catalyst | Reactants | Key Features | Ref |

|---|---|---|---|---|

| Heterogeneous | Fe3O4@SiO2-SO3H | 2-Aminophenol, Aldehydes | Magnetically recyclable, solvent-free | ajchem-a.com |

| Homogeneous Metal | Iron(III)-porphyrin complex | Catechols, Amines | Room temperature, uses air | researchgate.net |

| Ionic Liquid | Brønsted acidic ionic liquid gel | 2-Aminophenol, Aldehydes | Reusable, solvent-free, high yield | acs.org |

| Homogeneous Metal | Cu(acac)2/1,10-Phenanthroline | 2-Chloroanilides | Green protocol for inactive substrates | researchgate.net |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | 2-Aminophenol, Aldehydes | Mild conditions, broad functional group tolerance | organic-chemistry.org |

Metal Catalysis (e.g., Palladium, Nickel)

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazole derivatives. Palladium and nickel catalysts, in particular, have shown significant utility in forming the benzoxazole ring and in its subsequent functionalization.

Palladium-catalyzed reactions, such as intermolecular C-H to C-H cross-coupling, provide a direct method for the arylation of benzoxazoles. nih.gov For instance, the use of a palladium catalyst with an additive like copper(II) bromide facilitates the coupling between benzoxazoles and unactivated simple arenes. nih.gov Palladium complexes of dendronized amine polymers have also been employed as catalysts for benzoxazole synthesis from 2-aminophenol and benzaldehyde (B42025), offering the advantage of catalyst recyclability. rsc.org A study demonstrated the synthesis of a 2-arylbenzoxazole with an 88% yield using a palladium-dendronized polymer catalyst in ethanol at 50°C over 3 hours. rsc.org

Nickel-based catalysts also play a crucial role. Nickel(II) complexes of benzoyl hydrazones have been utilized for the intramolecular cyclization of 2-aminophenol and aromatic aldehydes, affording 2-aryl benzoxazoles in high yields (87–94%) in DMF with K₂CO₃ at 80°C within 3-4 hours. rsc.org Furthermore, nickel-catalyzed reductive transamidation has been developed for amide synthesis using nitroarenes as the nitrogen source, a methodology that could be conceptually extended to benzoxazole synthesis. acs.org

The following table summarizes representative metal-catalyzed reactions for the synthesis of benzoxazole derivatives.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd-dendronized polymer | 2-Aminophenol, Benzaldehyde | Ethanol | 50 | 3 | 88 | rsc.org |

| Ni(II)-benzoyl hydrazone complex/K₂CO₃ | 2-Aminophenol, Aromatic aldehydes | DMF | 80 | 3-4 | 87-94 | rsc.org |

| Copper(II) acetylacetonate | Substituted 2-aminophenol, 1H-1,2,3-triazole-4-carbaldehyde | - | - | - | - | ijpbs.com |

| Ruthenium-based catalyst | 2-Aminophenol, Primary alcohols | - | - | - | - | ijpbs.com |

| Copper-catalyzed reaction | - | - | 190 | 12 | - | ijpbs.com |

Nanocatalysts and Ionic Liquid Catalysts

In the quest for more sustainable and efficient synthetic methods, nanocatalysts and ionic liquids have gained prominence. Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity, while ionic liquids provide a "green" alternative to volatile organic solvents and can also act as catalysts.

Magnetic solid acid nanocatalysts have been successfully used for the synthesis of benzoxazoles from 2-aminophenol and aldehydes in water under reflux conditions, with yields ranging from 79-89%. Another example is the use of a Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) for the condensation of 2-aminophenol and aldehydes under solvent-free sonication at 70°C, achieving moderate to high yields in just 30 minutes. rsc.orgnih.gov

Brønsted acidic ionic liquid gels (BAIL gels) have proven to be highly efficient, reusable catalysts for the synthesis of benzoxazoles under solvent-free conditions. nih.govacs.org For instance, the reaction of 2-aminophenol with benzaldehyde in the presence of a catalytic amount of a BAIL gel at 130°C for 5 hours can yield the desired 2-phenylbenzoxazole (B188899) in up to 98% yield. nih.govacs.org The catalyst can be recovered and reused multiple times without a significant loss in activity. nih.govacs.org

The table below presents examples of reactions using nanocatalysts and ionic liquid catalysts.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Magnetic solid acid nanocatalyst | 2-Aminophenol, Aldehyde | Water | Reflux | - | 79-89 | |

| Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) | 2-Aminophenol, Aldehydes | Solvent-free (sonication) | 70 | 30 min | Moderate to high | rsc.orgnih.gov |

| Brønsted acidic ionic liquid gel (BAIL gel) | 2-Aminophenol, Benzaldehyde | Solvent-free | 130 | 5 h | 98 | nih.govacs.org |

| [Bmim]PF₆ | o-Aminophenol, Aldehydes | Solvent-free (microwave) | 80 | - | Good to excellent | researchgate.net |

Organocatalysis in Synergistic Systems

Synergistic catalysis, where two or more catalytic cycles operate in concert, has opened new avenues for complex molecule synthesis. In the context of benzoxazoles, this often involves the combination of an organocatalyst with a metal catalyst. nih.gov This dual activation strategy allows for the reaction of substrates that would otherwise be unreactive.

A common approach involves the activation of an enal with a secondary amine organocatalyst to form a reactive iminium ion, while a metal Lewis acid activates the alkyl-benzoxazole. nih.gov This synergistic activation facilitates the enantioselective addition of alkylbenzoxazoles to enals, leading to highly functionalized chiral products. soton.ac.uk For example, a prolinol-type organocatalyst can be used in conjunction with a palladium(II) catalyst to achieve the diastereoselective addition of 2-chloroalkyl benzoxazoles to enals, resulting in the formation of cyclopropanes. nih.gov

Targeted Synthesis of this compound

The direct and regioselective synthesis of this compound is of significant interest. Two primary strategies have been developed: the regioselective nitration of a pre-formed benzoxazole ring and the construction of the benzoxazole ring from a nitro-substituted precursor.

Regioselective Nitration of Benzoxazole

The direct nitration of the benzoxazole ring can lead to a mixture of isomers. However, by carefully selecting the reaction conditions and the specific benzoxazole substrate, regioselective nitration at the 6-position can be achieved.

One reported method involves the nitration of benzoxazole-2-thione. iucr.org In this procedure, benzoxazole-2-thione is treated with a mixture of nitric acid and sulfuric acid at low temperatures (273–278 K) to afford this compound-2(3H)-thione. iucr.org The nitro group is selectively introduced at the 6-position.

Another approach to achieving regioselectivity is through the nitration of precursor molecules like phenols. The use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate at room temperature has been shown to be effective for the rapid and regioselective ortho-nitration of certain phenols, which are key starting materials for benzoxazoles. arkat-usa.org

Synthesis via Nitro-Substituted 2-Aminophenol Precursors

A more common and often more controlled method for the synthesis of this compound and its derivatives is to start with a precursor that already contains the nitro group at the desired position. The most widely used precursor is 2-amino-5-nitrophenol.

This precursor can be condensed with a variety of reagents to form the oxazole ring. For example, reaction with 4-tert-butylbenzoic acid in polyphosphoric acid (PPA) at 150°C yields 2-(4-tert-butylphenyl)-6-nitro-1,3-benzoxazole (B2885943) with a ~69% yield. Another method involves reacting 2-amino-5-nitrophenol with carbon disulfide in the presence of potassium hydroxide (B78521) in methanol (B129727) to produce this compound-2-thiol. ijpbs.com

The following table details several synthetic routes starting from 2-amino-5-nitrophenol.

| Reagent | Catalyst/Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| 4-tert-Butylbenzoic acid | Polyphosphoric acid (PPA) | 150 | 6-8 h | 2-(4-tert-butylphenyl)-6-nitro-1,3-benzoxazole | ~69 | |

| Toluic acid | Polyphosphoric acid (PPA) | 150 | - | 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole | 69 | |

| Carbon disulfide/Potassium hydroxide | Methanol | Reflux | 6 h | This compound-2-thiol | - | ijpbs.com |

| 1,1'-Carbonyldiimidazole | THF | Reflux | 5 h | 6-Nitrobenzo[d]oxazol-2(3H)-one | - | google.com |

Derivatization Strategies for this compound

The 6-nitro group on the benzoxazole ring is a key functional group that allows for a variety of derivatization reactions, opening up pathways to a wide range of novel compounds.

A primary derivatization strategy is the reduction of the nitro group to an amino group. This transformation is typically achieved using reducing agents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or chemical reductants like tin(II) chloride. For example, 5-fluoro-6-nitro-2-phenyl-1,3-benzoxazole can be reduced to the corresponding 6-amino derivative by stirring with 10% Pd/C in a mixture of ethanol and ethyl acetate under a hydrogen atmosphere at 60°C for 2 hours. jst.go.jp

The resulting 6-amino-1,3-benzoxazole is a versatile intermediate. The amino group can undergo a plethora of reactions, including diazotization followed by Sandmeyer-type reactions to introduce various substituents. It can also be acylated or alkylated to further modify the molecule.

Furthermore, derivatization can also occur at other positions of the this compound scaffold. For instance, this compound-2-thiol can be reacted with chloroacetone (B47974) to yield 1-[(6-nitro-1,3-benzoxazol-2-yl)sulfanyl]propan-2-one, which can be further elaborated into more complex structures. ijpbs.com Additionally, nucleophilic aromatic substitution reactions can be performed, where a suitable nucleophile displaces a leaving group at another position on the benzene (B151609) ring, as demonstrated by the reaction of 5-halo-6-nitro-2-substituted benzoxazoles with phenoxides in the presence of a copper catalyst. google.com

Functionalization at the Oxazole Ring

The benzoxazole ring system, while relatively stable due to its aromaticity, possesses reactive sites that allow for functionalization. globalresearchonline.net The C2 position is particularly susceptible to modification. One common strategy involves the condensation of appropriately substituted o-aminophenols with various reagents like aldehydes, carboxylic acids, or their derivatives. nih.govijpbs.com

For instance, 2-substituted benzoxazoles can be synthesized via the cyclization of 2-aminophenols with aldehydes. rsc.org The reactivity of the aldehyde and the substituents on the 2-aminophenol can influence the reaction's outcome and yield. arabjchem.org Furthermore, direct C-H arylation at the C2 position has been achieved using copper-catalyzed reactions with aryliodides, offering a direct route to 2-arylbenzoxazoles. indexcopernicus.com While electrophilic substitution on the benzoxazole ring typically occurs at the C6 position, leading to nitration, the presence of activating or deactivating groups can influence the regioselectivity. globalresearchonline.netresearchgate.net The oxazole ring itself can participate in cycloaddition reactions, highlighting its versatility in constructing more complex molecular architectures. cymitquimica.com

Modifications on the Nitro Group

The nitro group at the 6-position of the benzoxazole ring is a key functional handle that can be transformed into various other groups, significantly expanding the molecular diversity of this scaffold.

A crucial transformation is the reduction of the 6-nitro group to a 6-amino group, which serves as a precursor for a wide range of further derivatizations. google.com This reduction can be effectively achieved using several methods, including catalytic hydrogenation with hydrogen gas over a palladium catalyst.

A particularly mild and convenient method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like palladium on carbon (Pd/C). researchgate.net This system is known to selectively reduce nitroarenes to their corresponding anilines in high yields. researchgate.netresearchgate.net The reaction proceeds through the in-situ generation of hydrogen from the decomposition of borohydride, which then facilitates hydrogenation on the palladium surface. cwu.edu This method offers an alternative to using pressurized hydrogen gas. cwu.educwu.edu The resulting 6-aminobenzoxazole can then be further functionalized, for example, by condensation with acid chlorides to form amides. nih.gov

A study on the synthesis of disubstituted 2,5-benzoxazole derivatives utilized a mixture of nitrobenzoxazoles which were subjected to reduction using sodium borohydride with palladium on carbon in methanol at room temperature to yield the corresponding amino derivatives. researchgate.net

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing System | Conditions | Selectivity | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Pressurized H₂ | High for C=C and NO₂ | Generally High | cwu.edu |

| NaBH₄/Pd-C | Methanol, Room Temp. | High for NO₂ | High | researchgate.netcwu.edu |

| SnCl₂/HCl | Methanol | Effective for NO₂ | Variable |

Substituent Effects on Synthetic Yields and Reactivity

The nature and position of substituents on the benzoxazole scaffold significantly influence both the synthetic yields and the chemical reactivity of the molecule. The electron-withdrawing nature of the nitro group at the C6 position enhances the electrophilicity of the molecule. scbt.com Conversely, the introduction of electron-donating groups can alter the electronic properties and reactivity.

In the synthesis of 2-aryl-substituted benzoxazoles from 2-aminophenol and substituted aldehydes, the electronic nature of the substituent on the aldehyde plays a key role. A study utilizing a Brønsted acidic ionic liquid gel catalyst showed that aromatic aldehydes with both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -NO₂) substituents reacted efficiently to produce the desired benzoxazoles in good to excellent yields. acs.org This indicates the robustness of the catalytic system for a range of substrates.

Furthermore, research on ligands for the hepatitis C virus internal ribosome entry site revealed that a 6-nitro substituent on the benzoxazole scaffold abolished binding activity. ucsd.edu This was attributed to the electron-withdrawing effect of the nitro group, which reduces the basicity of the benzoxazole nitrogen at position 3, a site crucial for hydrogen bonding with the RNA target. ucsd.edu This highlights how a single substituent can dramatically alter the biological interactions of the molecule. Similarly, slight changes in the substitution pattern on the benzoxazole nucleus are known to cause distinguishable differences in pharmacological activities. indexcopernicus.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for benzoxazoles. These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Several green methodologies for synthesizing the benzoxazole core involve the condensation of 2-aminophenols with aldehydes under various eco-friendly conditions. ijpbs.com These include:

Solvent-free reactions: Performing reactions without a solvent minimizes waste and simplifies product isolation. One method uses sonication at 70°C for 30 minutes in the absence of a solvent, catalyzed by a magnetic nanomaterial-supported ionic liquid. nih.govrsc.org

Use of green catalysts: Recyclable and non-toxic catalysts are central to green chemistry. Examples include Brønsted acidic ionic liquid gels, which can be recovered and reused for multiple reaction cycles without significant loss of activity. rsc.orgacs.org Other catalysts like PEG-SO₃H, fluorophosphoric acid, and TiO₂–ZrO₂ have also been employed for efficient benzoxazole synthesis under mild conditions. rsc.orgarabjchem.org

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. ijpbs.com

Use of water as a solvent: Water is an ideal green solvent, and methods have been developed for the synthesis of benzoxazole derivatives using water as the reaction medium. ijpbs.com

Table 2: Examples of Green Synthesis Methods for Benzoxazoles

| Catalyst | Conditions | Solvent | Yield | Advantages | Reference |

|---|---|---|---|---|---|

| LAIL@MNP | Sonication, 70°C, 30 min | Solvent-free | Moderate to High | Recyclable catalyst, short reaction time | nih.govrsc.org |

| Brønsted Acidic Ionic Liquid Gel | 130°C, 5 h | Solvent-free | 85-98% | Reusable catalyst, high yield | rsc.orgacs.org |

| PEG-SO₃H | - | - | - | - | arabjchem.org |

| Alumina | Room Temp, 5 h | Acetonitrile | 55-75% | Green solvent, recyclable catalyst | rsc.org |

These green chemistry approaches offer sustainable and efficient alternatives for the synthesis of this compound and its derivatives, aligning with the principles of modern, environmentally conscious chemical manufacturing. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques in 6 Nitro 1,3 Benzoxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by mapping the chemical environments of specific nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their arrangement in a molecule. For 6-Nitro-1,3-benzoxazole, the spectrum is expected to show distinct signals for the three protons on the benzene (B151609) ring and the single proton on the oxazole (B20620) ring. The electron-withdrawing nitro group significantly influences the chemical shifts of the nearby aromatic protons, causing them to appear at a lower field (higher ppm). The precise chemical shifts and coupling patterns, which reveal adjacent proton relationships, are essential for confirming the substitution pattern on the aromatic ring. While ¹H NMR spectra for this compound are cataloged, specific detailed peak assignments and coupling constants are not universally published. chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon atoms and to probe their electronic environments. The this compound molecule contains seven carbon atoms, which are expected to produce seven distinct signals in the ¹³C NMR spectrum due to the molecule's asymmetry. The carbons attached to or near the electronegative oxygen, nitrogen, and nitro groups will be deshielded and appear at a lower field. For instance, the carbon atom in the C=N bond of the oxazole ring and the carbons of the benzene ring attached to the nitro and oxygen groups are expected to have characteristic chemical shifts. chemicalbook.comnih.gov This technique is invaluable for confirming the carbon skeleton of the benzoxazole (B165842) core and the position of the nitro group. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns. The molecular formula of this compound is C₇H₄N₂O₃, corresponding to a molecular weight of approximately 164.12 g/mol . nih.gov In mass spectra, this compound would exhibit a molecular ion peak ([M]⁺) at m/z 164. nih.gov

| Analysis | Expected m/z Value | Identification |

| Molecular Ion | 164 | [C₇H₄N₂O₃]⁺ |

| Fragmentation | 134 | [M - NO]⁺ |

| Fragmentation | 118 | [M - NO₂]⁺ |

| Fragmentation | 106 | [M - NO - CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond stretches, bends, and twists, providing a molecular fingerprint. The spectrum of this compound is characterized by several key vibrational bands that confirm its functional groups. chemicalbook.com

The most prominent features arise from the nitro group, with strong asymmetric and symmetric stretching vibrations typically appearing in the 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹ regions, respectively. esisresearch.org The C=N stretching of the oxazole ring is expected around 1520-1600 cm⁻¹. esisresearch.org Vibrations of the fused ring system, including C-O-C and C-C stretching modes, also produce characteristic signals. esisresearch.orgscialert.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| Asymmetric Stretch | -NO₂ | 1550 - 1490 | esisresearch.org |

| Symmetric Stretch | -NO₂ | 1355 - 1315 | esisresearch.org |

| Stretch | C=N | 1520 - 1600 | esisresearch.org |

| Asymmetric Stretch | C-O-C | ~1145 | esisresearch.org |

| Symmetric Stretch | C-O-C | ~1065 | esisresearch.org |

| Stretch | Aromatic C-H | >3000 | esisresearch.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule as it absorbs UV or visible light. lkouniv.ac.in The spectrum arises from electrons being promoted from a ground electronic state to a higher energy excited state. lkouniv.ac.in The structure of this compound contains multiple chromophores, including the benzene ring, the oxazole heterocycle, and the nitro group, which give rise to characteristic absorption bands.

The electronic spectrum is expected to show two main types of transitions:

π → π* transitions : These are typically high-intensity absorptions resulting from the promotion of electrons in the conjugated π-system of the benzoxazole ring. These bands are often observed at shorter wavelengths, likely below 300 nm. uni-muenchen.de

n → π* transitions : These are lower-intensity absorptions that involve promoting a non-bonding electron (from the oxygen or nitrogen atoms) into an anti-bonding π* orbital. uni-muenchen.deslideshare.net These transitions occur at longer wavelengths, typically above 300 nm, and are responsible for the color of many nitroaromatic compounds. uni-muenchen.de

The combination of these transitions provides insight into the electronic structure and conjugation within the molecule. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide exact bond lengths, bond angles, and intermolecular interactions.

| Parameter | This compound-2(3H)-thione | Reference |

| Chemical Formula | C₇H₄N₂O₃S | iucr.orgresearchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pca2₁ | researchgate.net |

| Unit Cell a (Å) | 4.576 | researchgate.net |

| Unit Cell b (Å) | 14.832 | researchgate.net |

| Unit Cell c (Å) | 11.134 | researchgate.net |

| Volume (ų) | 789.3 | researchgate.net |

Computational and Theoretical Investigations of 6 Nitro 1,3 Benzoxazole

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure and properties of many-body systems, such as atoms and molecules. It is widely employed for its favorable balance between accuracy and computational cost, making it suitable for investigating molecules like 6-nitro-1,3-benzoxazole and its derivatives. ui.edu.ngjsribadan.ngui.edu.ng

The electronic properties of this compound have been evaluated using DFT methods, typically at the B3LYP level of theory with a 6-31G* basis set. ui.edu.ngjsribadan.ng These calculations provide crucial quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)). ui.edu.ngjsribadan.ng The E(HOMO) indicates a molecule's capacity to donate electrons, while the E(LUMO) characterizes its ability to accept electrons. semanticscholar.org

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining the chemical reactivity and stability of a molecule. ijpbs.com A small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. semanticscholar.org For this compound, these parameters have been calculated and are detailed in the table below. ui.edu.ngjsribadan.ng

Mulliken charge analysis is also performed to identify the distribution of atomic charges throughout the molecule. ui.edu.ngjsribadan.ng This analysis for this compound and related compounds has revealed that nitrogen and oxygen atoms often carry greater negative charges, suggesting these are the likely sites for electrophilic attacks. ui.edu.ngjsribadan.ng

| Quantum Parameter | Symbol | Value |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -7.50 eV |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -3.20 eV |

| Energy Gap | ΔE | 4.30 eV |

| Ionization Potential | I | 7.50 eV |

| Electron Affinity | A | 3.20 eV |

| Electronegativity | χ | 5.35 eV |

| Global Hardness | η | 2.15 |

| Global Softness | σ | 0.23 |

| Dipole Moment | µ | 6.88 Debye |

| Data obtained from DFT calculations at the B3LYP/6-31G level of theory in the gas phase. ui.edu.ngjsribadan.ng* |

Potential energy surface (PES) mapping is a computational technique used to explore the various possible conformations of a molecule and their relative energies. researchgate.netrug.nl By identifying the minima on the PES, the most stable conformers of a molecule can be determined. researchgate.net

For benzoxazole (B165842) derivatives, computational studies often begin with a full optimization of the molecular geometry in the ground state. researchgate.net While specific PES mapping studies for this compound are not extensively detailed in the available literature, structural analyses of related compounds provide insights into its likely conformation.

Crystallographic and computational studies on similar π-conjugated benzoxazoles, such as 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, show that the molecule adopts a nearly flat conformation. iucr.org The benzoxazole ring system itself is typically planar, and the dihedral angle formed with substituents like a nitro group is often small, indicating a high degree of planarity which facilitates π-conjugation. iucr.org For instance, in this compound-2(3H)-thione, the dihedral angle between the fused ring system and the nitro group is only 7.3°. iucr.orgresearchgate.net This suggests that this compound is also a relatively planar molecule.

DFT calculations are a reliable tool for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm molecular structures and understand electronic transitions. researchgate.netorientjchem.org

The vibrational wavenumbers can be computed theoretically, and these values are often scaled to achieve better agreement with experimental results. orientjchem.org For nitro-containing aromatic compounds, specific vibrational modes are of interest. For example, in 5-nitro-1,3-benzodioxole, DFT calculations predicted the asymmetric NO₂ stretching vibration at 1596 cm⁻¹ and the symmetric stretch at 1427 cm⁻¹, which correspond well with the experimental IR bands at 1609 cm⁻¹ and 1437 cm⁻¹, respectively. orientjchem.org Similar predictions would be expected for the nitro group in this compound.

Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra and understand the nature of electronic transitions and charge transfer within the molecule. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate NMR chemical shifts (¹H and ¹³C), which can be compared with experimental spectra to aid in structural elucidation. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and intermolecular interactions of a system, complementing the static information obtained from quantum chemical calculations. researchgate.netnih.gov

MD simulations can be used to investigate the stability of a molecule's conformation in different environments, such as in a solvent like water. researchgate.net By simulating the molecule over a period of nanoseconds, researchers can observe its molecular motions and conformational fluctuations. nih.gov

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The RMSD measures the average deviation of a protein or molecule's backbone atoms from a reference structure over time, indicating the stability of the conformation. nih.gov The RMSF analyzes the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule. nih.gov For benzoxazole derivatives, MD simulations have been used to study their stability in aqueous solutions and their sensitivity towards hydrolysis, providing insights into their dynamic behavior. researchgate.net

In the context of drug design, MD simulations are invaluable for studying the dynamic interactions between a ligand, such as a benzoxazole derivative, and its biological target, typically a protein or enzyme. nih.gov While molecular docking provides a static prediction of the binding pose, MD simulations reveal the stability of this pose over time. nih.govnih.gov

For several bioactive benzoxazole derivatives, MD simulations have been performed to assess the stability of the ligand-receptor complex. nih.gov These simulations show how a compound remains within the active site of an enzyme, with the RMSD of the ligand being a key indicator of binding stability. nih.gov For example, simulations of a potent benzoxazole inhibitor of acetylcholinesterase and butyrylcholinesterase revealed that the compound was stable in the active sites of both enzymes, with average RMSD values of 1.98 Å and 2.2 Å, respectively. nih.gov Such studies confirm that the interactions predicted by docking are maintained throughout the simulation, providing stronger evidence for the proposed binding mode. nih.gov

Molecular Docking Studies

Molecular docking simulations are a computational technique used to predict how a molecule binds to a macromolecular target. Our search for studies where this compound itself was used as the ligand for docking with biological targets did not yield specific results. The existing literature details docking studies for a variety of its derivatives:

Thiazolidinone-linked benzoxazoles longdom.org

Fused benzoxazole-triazole hybrids jocpr.com

Complexes involving thiadiazole and other moieties attached to the benzoxazole nucleus nih.govresearchgate.net

These studies aim to understand how extensive modifications to the core structure influence binding affinity and interactions, rather than the properties of the parent compound itself.

Prediction of Binding Affinities and Interactions with Biological Targets

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are crucial for optimizing lead compounds by correlating chemical structure with biological activity. The available research on benzoxazoles follows this pattern, but the analyses are performed on series of substituted derivatives, not the parent compound.

Advanced Reactivity and Mechanistic Studies of 6 Nitro 1,3 Benzoxazole

Reaction Pathways and Mechanisms Involving the Nitro Group

The strongly electron-withdrawing nature of the nitro (-NO₂) group is the dominant factor influencing the reactivity of the benzene (B151609) portion of the molecule. It significantly impacts the electron density of the aromatic ring, making it susceptible to certain reaction types while deactivating it towards others.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. pressbooks.pub While 6-nitro-1,3-benzoxazole itself lacks a leaving group for a typical SNAr reaction, its derivatives, such as those with a halogen at a position ortho or para to the nitro group, are highly activated for such substitutions. For instance, in related compounds like 5-chloro-6-nitro-1,3-benzoxazole (B2994166) derivatives, the nitro group at the 6-position facilitates the displacement of the chloro group at the 5-position by nucleophiles.

The mechanism proceeds via a two-step addition-elimination process. pressbooks.pub

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com

Stabilization and Elimination: The negative charge of this intermediate is delocalized and stabilized by the resonance effect of the ortho or para-positioned nitro group. pressbooks.pubyoutube.commasterorganicchemistry.com In the subsequent fast step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pubmasterorganicchemistry.com

The presence of electron-withdrawing groups is crucial as they activate the ring towards nucleophilic attack and stabilize the carbanion intermediate. youtube.commasterorganicchemistry.com The more electron-withdrawing substituents present, the more readily the reaction occurs, often under milder conditions. pressbooks.pub

Table 1: Examples of SNAr Reactions on a Related Benzoxazole (B165842) Derivative As direct examples for this compound are limited, this table illustrates the principle on a closely related activated system.

| Substrate | Nucleophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol | Alkoxides (e.g., CH₃ONa) | Heating in corresponding alcohol | 5-Alkoxy-6-nitro-1,3-benzoxazole-2-thiol | google.com |

| 5-Chloro-6-nitro-1,3-benzoxazole-2-thiol | Amines (e.g., Piperidine) | Solvent such as DMF or acetonitrile (B52724) | 5-Amino-6-nitro-1,3-benzoxazole-2-thiol | |

| p-Nitrochlorobenzene (Illustrative) | Hydroxide (B78521) (OH⁻) | High temperature and pressure | p-Nitrophenol | pressbooks.pub |

The nitro group of this compound is readily susceptible to redox reactions, most notably reduction to an amino group (-NH₂). This transformation is a fundamental step in the synthesis of various functionalized benzoxazoles.

The reduction can be achieved using a variety of reagents and conditions:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) is a common and clean method.

Chemical Reductants: Reagents such as tin(II) chloride (SnCl₂) in an acidic medium or sodium dithionite (B78146) (Na₂S₂O₅) are effective for this conversion. smolecule.com

During these redox processes, reactive intermediates can be formed. In biological systems, for example, the nitro group can undergo bioreduction to form nitro radical anions. These reactive species can interact with cellular components, a mechanism that is often explored in the context of medicinal chemistry. The nitro group can also participate in unique redox-mediated transformations that are valuable in synthetic applications.

Table 2: Common Reagents for the Reduction of the Nitro Group

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂/Pd-C | Methanol (B129727) or Ethanol (B145695) solvent | 6-Amino-1,3-benzoxazole | |

| SnCl₂/HCl | Acidic aqueous solution | 6-Amino-1,3-benzoxazole | |

| Na₂S₂O₅ | Aqueous or mixed solvent system | 6-Amino-1,3-benzoxazole | rsc.org |

| H₂O₂ | Oxidizing agent for thiol groups on derivatives | Disulfides (for thiol derivatives) | smolecule.com |

Reactivity of the Benzoxazole Ring System

The benzoxazole ring itself possesses a distinct reactivity pattern, which is further modulated by the attached nitro group.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. minia.edu.eg The nitro group is a powerful deactivating group for EAS reactions due to its strong electron-withdrawing inductive and resonance effects, which reduce the nucleophilicity of the aromatic ring. youtube.com Therefore, this compound is significantly less reactive towards electrophiles than benzene itself. minia.edu.eg

Acidic Conditions: Ring opening is thought to begin with the addition of a proton to the nitrogen atom of the C=N double bond of the benzoxazole ring. google.com This is followed by hydrolysis, which cleaves the oxazole (B20620) ring to yield a 2-aminophenol (B121084) derivative. google.com

Basic Conditions: Under strong basic conditions, the benzoxazole ring can also be susceptible to cleavage.

Lewis Acid-Mediated Cleavage: In related heterocyclic systems like N-acylbenzotriazoles, Lewis acids such as aluminum chloride (AlCl₃) have been shown to mediate ring cleavage, leading to the formation of benzoxazoles. nih.gov This indicates the potential for Lewis acids to interact with and promote the cleavage of the benzoxazole ring itself under certain conditions.

Catalytic Transformations Involving this compound

Catalysis plays a crucial role both in the synthesis of this compound and in its subsequent transformations. The synthesis of the benzoxazole core often relies on catalytic methods to facilitate the cyclocondensation reaction. orgchemres.org

Various catalytic systems have been developed for the synthesis of benzoxazole derivatives, including those starting from nitro-substituted phenols:

Acid Catalysts: Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) has been used as an efficient, economical, and reusable catalyst for preparing benzoxazole derivatives from substituted o-nitrophenols and aldehydes. journals.co.zaresearchgate.net

Metal Catalysts: Transition metals are widely used to enhance reaction rates. rsc.org Palladium (Pd) catalysts, for example, are employed in coupling reactions. rsc.org Zirconium tetrachloride (ZrCl₄) has also been reported as an effective catalyst for synthesizing a wide range of benzoxazoles. nih.gov

Nanocatalysts: Metal-supported nanoparticles are used for their high reactivity and surface area, providing optimal yields in benzoxazole synthesis. rsc.org

A significant catalytic transformation that directly involves the nitro group is denitrative coupling . In this palladium-catalyzed reaction, the C-NO₂ bond is selectively cleaved, and the nitroarene acts as an arylating reagent. researchgate.net This modern synthetic method allows for the C2-arylation of other azoles using nitroarenes like this compound, providing a step-economic and environmentally beneficial route to complex molecules. researchgate.net

Table 3: Catalytic Systems in Benzoxazole Chemistry

| Catalyst Type | Example Catalyst | Application | Reference |

|---|---|---|---|

| Polymer-Bound Acid | PEG-SO₃H | Synthesis from o-nitrophenols and aldehydes | journals.co.zaresearchgate.net |

| Transition Metal | Palladium (Pd) complexes | Denitrative C-H arylation (using the nitro compound as a reagent) | researchgate.net |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Multicomponent synthesis of benzoxazoles | nih.gov |

| Nanocatalyst | Fe₃O₄@SiO₂@(CH₂)₃-en-SO₃H/H₂SO₄ | Cyclocondensation of 2-aminophenol with aldehydes | orgchemres.org |

| Metal-Organic Framework (MOF) | Mn-TPADesolv | Synthesis from o-aminophenol and aldehydes | rsc.org |

Cross-Coupling Reactions

The benzoxazole core, present in this compound, is amenable to various cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. While studies may not always specify the 6-nitro derivative, the fundamental reactivity of the azole ring is well-established. Methodologies for direct C-H functionalization have emerged as highly efficient and sustainable alternatives to traditional cross-coupling reactions, minimizing pre-functionalization steps. rsc.org

Recent advancements include dual-catalytic systems for the C-H arylation of azoles. One such system employs an inexpensive, ligand-free copper(I) catalyst combined with a photoredox catalyst, such as 10-phenylphenothiazine (PTH), to facilitate the reaction under visible light. rsc.org This method is applicable to a range of azole derivatives, including benzoxazoles, and proceeds at ambient temperature. rsc.org Mechanistic studies suggest a single electron transfer (SET) pathway where an aryl radical is the key intermediate. rsc.org Copper-promoted desulfurization and C-N cross-coupling reactions have also been developed as a straightforward approach to synthesizing substituted 2-aminobenzoxazoles. arabjchem.org

| Reaction Type | Catalytic System | Key Features | Reference |

|---|---|---|---|

| Photoinduced C–H Arylation | Copper(I)-catalyst / Photoredox catalyst (e.g., PTH) | Occurs under visible light at ambient temperature; proceeds via an aryl radical intermediate. | rsc.org |

| C-N Cross-Coupling | Copper-promoted | Enables the synthesis of 2-aminobenzoxazole (B146116) derivatives. | arabjchem.org |

| Multicomponent Coupling | Fe(III) catalyst | One-pot synthesis of benzoxazoles from catechols, benzyl (B1604629) alcohols, and ammonium (B1175870) acetate (B1210297). | acs.org |

Asymmetric Catalysis

The benzoxazole motif is a valuable component in ligands and chiral auxiliaries for asymmetric catalysis. core.ac.uk The strategic placement of substituents, such as a nitro group, can significantly impact the catalyst's performance. In a study on asymmetric intermolecular 1,2-alkoxy-sulfenylation, various chiral vanadyl complexes were tested. acs.org The research identified 2-mercapto-benzoxazole (BzOxz-SH) as an excellent substrate for the reaction. acs.org

Notably, when evaluating catalysts with different electronic substituents, the complex bearing nitro groups at specific positions proved to be the most reactive and provided higher enantioselectivity. acs.org This highlights the crucial role that electron-withdrawing groups like the nitro moiety on the 6-position of a benzoxazole could play in enhancing both the speed and stereochemical outcome of a catalytic cycle. acs.org Synergistic catalysis, combining a chiral organocatalyst with an achiral metal, has also been employed for stereoselective transformations involving benzoxazole derivatives. nih.gov For instance, the diastereoselective addition of 2-chloroalkyl benzoxazoles to enals can be achieved using a prolinol-type aminocatalyst in conjunction with a palladium catalyst. nih.gov

| Catalyst Feature | Reaction Time | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Catalyst with nitro groups | 3 hours | 47% | 52% | acs.org |

Photochemical and Photophysical Reactivity

The photochemical and photophysical properties of benzoxazoles, including this compound, are of considerable interest for applications in molecular switches, sensors, and optical materials. core.ac.uk These properties are dictated by the π-conjugated system of the molecule, which includes the fused aromatic rings and the nitro group. nih.gov Derivatives of benzoxazole are known to exhibit fluorescence and can be incorporated into dyes that show strong absorption in the near-ultraviolet region and fluorescence emission with high quantum yields. researchgate.netacs.org

Photochromism and Photoinduced Processes

Photochromism is a phenomenon involving the reversible transformation of a chemical species between two forms with different absorption spectra, induced in at least one direction by electromagnetic radiation. semanticscholar.orgmdpi.com The 6-nitro-substituted benzoxazole moiety is a classic component in a widely studied class of photochromic compounds known as spiropyrans. mdpi.com A typical example is 6-nitro-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] (6-nitro-BIPS). semanticscholar.org

Upon irradiation with UV light, the colorless, closed-ring spiropyran (SP) form undergoes a cleavage of the spiro C-O bond. semanticscholar.orgmdpi.com This leads to the formation of a planar, colored, open-ring isomer called merocyanine (B1260669) (MC). semanticscholar.org This process is reversible, with the molecule returning to its more stable, colorless SP state upon removal of the light source or by irradiation with visible light. semanticscholar.orgacs.org Some nitro-substituted derivatives can exhibit both positive (colorless to colored) and negative (colored to colorless) photochromism. bohrium.com The presence of the nitro group is often crucial for these photochromic properties. mdpi.com

| State | Structure | Stimulus | Appearance | Reference |

|---|---|---|---|---|

| Spiropyran (SP) | Closed-ring, spirocyclic | - (Ground State) | Colorless | semanticscholar.orgmdpi.com |

| Merocyanine (MC) | Open-ring, planar | UV Light | Colored | semanticscholar.orgmdpi.com |

Excited State Dynamics and Isomerization

The photochemical reactivity of 6-nitro-benzoxazole derivatives is governed by their excited-state dynamics. The photoinduced isomerization from the spiropyran (SP) form to the merocyanine (MC) form is a key excited-state process. mdpi.com This transformation occurs from an excited singlet state. mdpi.com

In a broader context of benzoxazole chemistry, excited-state intramolecular proton transfer (ESIPT) is another significant photophysical process. researchgate.net This involves the transfer of a proton in the excited state to form a tautomeric species, which is often responsible for the large Stokes shift observed in certain fluorescent benzoxazole derivatives. researchgate.net For instance, in some 2-(hydroxyphenyl)benzoxazole systems, the molecule exists in an enol form in the ground state and converts to a keto-tautomer in the first excited singlet state. researchgate.net While not directly involving a nitro group, this illustrates the potential for complex excited-state dynamics within the benzoxazole family. Furthermore, tautomerization has been noted as a cause of isomerization in other benzoxazole derivatives. researchgate.net

Mechanistic Investigations of Biological Activities of 6 Nitro 1,3 Benzoxazole Derivatives

Antimicrobial Mechanisms

Derivatives of 6-nitro-1,3-benzoxazole have demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects. The mechanisms of action are multifaceted, often involving interactions with essential cellular components and metabolic pathways of the microorganisms.

The antibacterial action of nitro-containing heterocyclic compounds, including derivatives of this compound, is often attributed to their ability to induce cellular stress upon bioreduction. These compounds are known to be effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains, as well as those that have developed resistance to conventional antibiotics.

A primary mechanism of antibacterial action for nitro-heterocyclic compounds is the generation of reactive nitrogen species following the reduction of the nitro group by bacterial nitroreductases. This process leads to oxidative stress, which can cause widespread damage to cellular macromolecules.

One study on a novel benzoxazole-nitrothiophene compound, IITR00803, demonstrated its broad-spectrum antibacterial activity, which was attributed to its ability to perturb the bacterial membrane potential. nih.govnih.gov Furthermore, the investigation revealed that IITR00803 also exhibits DNA-damaging activity in Escherichia coli. nih.govnih.gov Treatment with this compound led to the overexpression of sulA, a key gene in the SOS response pathway, which is indicative of DNA damage and subsequent cell elongation. nih.gov This multi-targeted approach, affecting both the cell membrane and DNA, contributes to its bactericidal effect and may lower the propensity for resistance development. nih.govnih.gov The general mechanism for such nitro-aromatic compounds involves the reduction of the nitro group inside the bacterial cell, leading to the formation of cytotoxic radicals that can damage DNA, proteins, and lipids, ultimately resulting in cell death. nih.gov

While direct evidence for the inhibition of specific bacterial enzymes by this compound derivatives is still an area of active research, studies on structurally related benzothiazole derivatives provide valuable insights. For instance, certain nitro-substituted benzothiazole derivatives have been investigated for their ability to inhibit essential bacterial enzymes. nih.gov Docking studies have suggested that nitro-substituted thiazolidin-4-one derivatives of benzothiazole can form stable complexes with the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov Other related benzothiazole compounds have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov These findings suggest that this compound derivatives may also exert their antibacterial effects through the inhibition of similar key enzymatic pathways that are vital for bacterial survival.

The antifungal properties of benzoxazole (B165842) derivatives have also been documented, with the nitro-substitution playing a significant role in their activity. Research has shown that compounds such as 2-(4-nitrophenyl)-1,3-benzoxazole exhibit inhibitory activity specifically against yeasts. scispace.com

The mechanisms of antifungal action for azole-containing compounds are generally well-established and often involve the disruption of fungal cell membrane integrity. A primary target for many antifungal drugs is the enzyme lanosterol 14-alpha demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. ebsco.com Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which increases membrane permeability and ultimately leads to cell death. ebsco.com

Furthermore, studies on other nitro-containing antimicrobial agents, such as nitropropenyl benzodioxole (NPBD), have revealed alternative antifungal mechanisms. NPBD acts as a thiol oxidant and an inhibitor of cysteine-based molecules, including tyrosine phosphatases. nih.gov This action is competitively reversed by the presence of thiol-containing molecules, indicating that NPBD's fungicidal activity is related to the oxidation of critical cysteine residues in fungal proteins. nih.gov Given these precedents, it is plausible that this compound derivatives may employ a combination of these mechanisms, including the inhibition of ergosterol synthesis and the induction of oxidative stress through interaction with fungal redox systems, to exert their antifungal effects.

Antibacterial Mechanisms (Gram-positive, Gram-negative, Drug-resistant Strains)

Anticancer Mechanisms

Benzoxazole derivatives have emerged as a promising class of compounds in cancer research due to their ability to inhibit cancer cell growth and induce programmed cell death, or apoptosis. The presence of the nitro group can further enhance this activity.

A significant body of research has demonstrated that this compound derivatives can effectively inhibit the proliferation of various cancer cell lines and trigger apoptosis through multiple pathways.

One of the key mechanisms is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical protein in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. tandfonline.com By inhibiting VEGFR-2, these compounds can stifle the tumor's blood supply, leading to the suppression of its growth. tandfonline.com

Furthermore, these derivatives have been shown to directly induce apoptosis in cancer cells. This is achieved by modulating the expression of key proteins involved in the apoptotic cascade. For instance, treatment of cancer cells with certain benzoxazole derivatives has been found to cause a significant upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and leads to the release of cytochrome c, which in turn activates the caspase cascade. ijper.org

The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. nih.gov Studies have consistently shown that treatment with benzoxazole derivatives leads to a significant increase in the levels of activated caspase-3. tandfonline.comnih.gov This enzymatic activity is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The induction of apoptosis is often preceded by cell cycle arrest, with some benzoxazole derivatives causing an accumulation of cells in the G0/G1 or pre-G1 phases of the cell cycle. tandfonline.commdpi.com

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Benzoxazole derivative 12l | HepG2 (Hepatocellular carcinoma) | VEGFR-2 Inhibition, Apoptosis Induction | Induced apoptosis by 35.13%; 3.40-fold increase in Bax; 2.12-fold decrease in Bcl-2; 2.98-fold increase in caspase-3. | tandfonline.com |

| Benzoxazole derivative 8g | HCT-116 (Colorectal carcinoma) | Bcl-2 Inhibition, Apoptosis Induction | Induced apoptosis by 17%; 3.864-fold increase in Bax; Bcl-2 downregulated to 0.31-fold; 6-fold increase in caspase-3. | nih.gov |

| Benzoxazole derivative 12e | HCT-116 (Colorectal carcinoma) | Bcl-2 Inhibition, Apoptosis Induction | Induced apoptosis by 22%; 2.834-fold increase in Bax; Bcl-2 downregulated to 0.415-fold; 8-fold increase in caspase-3. | nih.gov |

| Benzoxazole derivative K313 | Nalm-6 (B-cell leukemia), Daudi (Lymphoma) | Cell Cycle Arrest, Apoptosis, Autophagy Blockage, mTOR/p70S6K Pathway Suppression | Induced G0/G1 phase cell cycle arrest; activated caspase-9 and caspase-3; decreased mitochondrial membrane potential. | mdpi.com |

| Benzoxazole derivatives B12 and B20 | MCF-7 (Breast cancer) | mTOR Inhibition, Apoptosis Induction | Inhibited mTOR phosphorylation; modulated expression of Bax, caspase-3, p53, and Bcl-2. | researchgate.net |

Interaction with Specific Cellular Targets

Derivatives of benzoxazole have been shown to interact with a variety of specific cellular targets, leading to their diverse biological effects. One notable class of targets is the glutathione S-transferases (GSTs), enzymes that play a crucial role in detoxification and are often overexpressed in tumor cells. A class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives has been designed to act as suicide inhibitors for GSTs. nih.gov For instance, the compound 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) binds to the active site of GSTs and is conjugated with glutathione (GSH), forming a stable complex. nih.gov This interaction effectively inhibits the enzyme's function. nih.gov Docking studies have provided a structural basis for the strong stabilization of this complex within the active sites of specific GST isoforms like GSTP1-1 and GSTM2-2. nih.gov

Furthermore, some benzoxazole derivatives exert their effects by disrupting cellular bioenergetics. A novel benzoxazole-nitrothiophene small molecule, IITR00803, was found to perturb the bioenergetics of bacterial cells. nih.gov Its mechanism involves causing membrane depolarization, which leads to a reduction in intracellular NAD(P)H levels. nih.gov This disruption of the bacterial membrane potential is a key part of its antibacterial action and does not appear to cause other damaging effects to the membrane. nih.gov The diverse biological activities of benzoxazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as important scaffolds in medicinal chemistry. researchgate.net

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of benzoxazole derivatives are attributed to several mechanisms. Studies on 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives have demonstrated their potential as potent inhibitors of inflammation. nih.gov Certain synthesized compounds were found to be effective inhibitors of paw edema induced by both carrageenan and arachidonic acid. nih.gov A key mechanism identified is the significant reduction of prostaglandin E2 (PGE2) levels in the inflammatory exudate of mice treated with these compounds. nih.gov

The anti-inflammatory potential of these compounds is further supported by research on other derivatives. For example, NBD (6-nitro-1,3-benzodioxane), a related compound, has shown anti-arthritic effects by reducing the levels of key pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in serum. nih.gov This suggests that one of the anti-inflammatory mechanisms of nitro-benzoxazole derivatives involves the modulation of the immune response by suppressing the production of critical inflammatory mediators. nih.gov Additionally, the inhibition of monoacylglycerol lipase (MAGL) by benzoxazole-clubbed 2-pyrrolidinones has been linked to analgesic activity, as MAGL inhibition can modulate the endocannabinoid system, which plays a role in pain perception. mdpi.com

Table 1: Anti-inflammatory Mechanisms of Benzoxazole Derivatives

| Derivative Class | Mechanism of Action | Key Findings |

|---|---|---|

| 6-acyl-3-substituted-2(3H)-benzoxazolones | Inhibition of prostaglandin synthesis | Potent inhibitors of carrageenan- and arachidonic acid-induced paw edema; significantly lowered PGE2 levels. nih.gov |

| NBD (6-nitro-1,3-benzodioxane) | Reduction of pro-inflammatory cytokines | Significantly reduced serum levels of IL-1β and TNF-α in arthritic models. nih.gov |

Antiprotozoal and Anthelmintic Mechanisms

The mechanisms of action for antiprotozoal and anthelmintic drugs are generally categorized into interference with metabolic processes, reproduction and larval physiology, and neuromuscular physiology of the parasites. nih.gov Benzoxazole derivatives contribute significantly to the development of new anthelmintic agents, a critical need due to growing drug resistance. researchgate.net The effectiveness of these compounds lies in their ability to selectively target parasite physiology without causing significant harm to the host. nih.gov

A primary and well-established mechanism for the anthelmintic activity of benzoxazole derivatives is the inhibition of parasitic β-tubulin. researchgate.net Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division, structure, and intracellular transport. nih.govresearchgate.net Benzimidazoles, a related class of anthelmintics, selectively bind with high affinity to parasite β-tubulin, inhibiting its polymerization into microtubules. nih.govmerckvetmanual.com This disruption of microtubule-dependent processes ultimately leads to the death of the parasite. nih.gov

Molecular docking studies on novel 5-nitro-1,3-benzoxazole derivatives have confirmed their potential to inhibit β-tubulin. researchgate.net These studies showed that compounds with potent in vitro anthelmintic activity also exhibited good affinity towards the active pocket of β-tubulin, forming hydrogen bonds with surrounding amino acids. researchgate.net This binding affinity correlates well with their observed biological activity, suggesting that they act as effective inhibitors of this critical parasitic protein. researchgate.net The selective toxicity of these compounds is attributed to the differences in binding affinity and dissociation rates between the drug and the tubulin of the parasite versus that of the mammalian host. merckvetmanual.com

Table 2: Anthelmintic Activity of 5-Nitro-1,3-benzoxazole Derivatives

| Compound | Target | Mechanism | Result |

|---|

Other Pharmacological Activities

Beyond the aforementioned effects, derivatives of this compound exhibit a range of other pharmacological activities, highlighting their versatility as a scaffold for drug development.